IRAK4 Enzymatic Inhibition Potency — Class‑Level Inference from Pyrazole‑Bipyridine Carboxamide Series
Compounds bearing the 2,3'-bipyridine‑pyrazole carboxamide scaffold are consistently reported as potent IRAK4 inhibitors in patent exemplifications, with representative analogs achieving low‑nanomolar enzymatic IC50 values [1]. While a direct head‑to‑head biochemical IC50 for N-({[2,3'-bipyridine]-4-yl}methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has not been publicly disclosed in a peer‑reviewed journal, its structural congruence with compounds explicitly claimed in WO2018081294A1 supports an expected IRAK4 IC50 in the low‑to‑mid nanomolar range (estimated 10–100 nM) under standard TR‑FRET or IMAP assay formats [2].
| Evidence Dimension | In vitro IRAK4 enzymatic inhibition |
|---|---|
| Target Compound Data | Not directly determined; expected low‑to‑mid nM based on structural series SAR |
| Comparator Or Baseline | Series average: 4–85 nM (IRAK4 IC50) for representative bipyridine‑pyrazole carboxamides in BindingDB [3] |
| Quantified Difference | Cannot be calculated without head‑to‑head measurement; structural proximity to exemplified 4 nM leads suggests potential competitive potency |
| Conditions | Recombinant human IRAK4, ATP Km, various peptide substrates; exact values depend on assay configuration [3]. |
Why This Matters
Potency class membership informs initial dose‑response study design and allows benchmarking against known IRAK4 inhibitors when selectivity profiling is planned.
- [1] WO2018081294A1 — Pyrazole amide compounds as IRAK inhibitors. World Intellectual Property Organization, 2018. View Source
- [2] US11530194B2 — Amide compounds and method for making and using. United States Patent and Trademark Office, 2022. View Source
- [3] BindingDB. IRAK4 binding data for bipyridine‑pyrazole carboxamide series. University of California San Diego, accessed 2026. View Source
